molecular formula C14H21NO2 B2872830 Tert-butyl 2-[(2-phenylethyl)amino]acetate CAS No. 66937-52-8

Tert-butyl 2-[(2-phenylethyl)amino]acetate

Cat. No.: B2872830
CAS No.: 66937-52-8
M. Wt: 235.327
InChI Key: QDASFECSQYSVMK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-phenylethyl)amino]acetate (CAS: 66937-52-8) is a specialized organic compound featuring a tert-butyl ester group and a 2-phenylethylamine moiety linked via an acetamide backbone. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and material science research. The tert-butyl group enhances hydrolytic stability, while the 2-phenylethyl substituent contributes to lipophilicity, influencing solubility and bioavailability . It is typically synthesized via multi-step reactions involving esterification and amination, as suggested by protocols for structurally related compounds in .

Properties

IUPAC Name

tert-butyl 2-(2-phenylethylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)11-15-10-9-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDASFECSQYSVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-phenylethyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-phenylethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

Tert-butyl 2-[(2-phenylethyl)amino]acetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Tert-butyl 2-[(2-phenylethyl)amino]acetate, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
This compound 66937-52-8 C₁₆H₂₅NO₂ 263.37 2-Phenylethylamino, tert-butyl ester Building block for drug synthesis
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride 1909327-88-3 C₁₀H₂₀ClNO₂ 221.73 Cyclopropylmethylamino, hydrochloride salt Pharmaceutical research (improved solubility)
Tert-butyl 2-[(propan-2-yl)amino]acetate 127983-07-7 C₉H₁₉NO₂ 173.25 Isopropylamino, tert-butyl ester Small-molecule scaffold for lab use
Ethyl 2-(3-aminophenyl)acetate 52273-79-7 C₁₀H₁₃NO₂ 179.22 3-Aminophenyl, ethyl ester Precursor for aromatic amines
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.21 Phenyl, methyl ester, keto group Analytical reference standard
Tert-butyl 2-(4-aminophenoxy)acetate 167843-57-4 C₁₂H₁₇NO₃ 235.27 4-Aminophenoxy, tert-butyl ester Potential use in polymer chemistry

Key Structural and Functional Differences:

Substituent Effects :

  • The 2-phenylethyl group in the parent compound increases lipophilicity compared to analogs like cyclopropylmethyl () or isopropyl (), which may alter membrane permeability in drug candidates .
  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications .

Ester Group Stability :

  • Tert-butyl esters resist hydrolysis better than methyl or ethyl esters (e.g., –7), making them preferable in prolonged synthetic workflows .

Functional Group Diversity: Keto-containing analogs (e.g., Methyl 2-phenylacetoacetate, ) enable condensation reactions, whereas phenoxy derivatives () offer ether-based reactivity .

Research Findings:

  • Synthetic Utility: this compound’s steric bulk facilitates selective reactions in peptide coupling, as inferred from methods in .
  • Bioactivity : Cyclopropylmethyl derivatives () show promise in targeting neurological receptors due to their compact, rigid structure .
  • Analytical Use : Methyl and ethyl acetoacetates (–7) are standardized for forensic analysis, underscoring their stability and reproducibility .

Biological Activity

Tert-butyl 2-[(2-phenylethyl)amino]acetate, with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the nucleophilic substitution reaction between tert-butyl bromoacetate and 2-phenylethylamine in an organic solvent such as dichloromethane or toluene, using a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Chemical Structure

The structure can be represented as follows:

C14H21NO2\text{C}_{14}\text{H}_{21}\text{N}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. This interaction can lead to a variety of biological effects depending on the specific target involved.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological properties:

Case Studies

  • Cell Viability Assays : In studies involving HepG2 cells (a human liver cancer cell line), this compound demonstrated no significant toxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further investigation .
  • Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes related to drug metabolism and cancer progression. For instance, it showed reversible inhibition patterns in enzyme assays, indicating potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Tert-butyl 2-aminoacetateC8H17NO2Moderate cytotoxicity
PhenylethylamineC8H11NNeurotransmitter activity
Tert-butyl bromoacetateC6H12BrO2Intermediate in chemical synthesis

Research Findings

Recent studies have focused on the potential therapeutic applications of this compound in various fields:

  • Drug Development : As an intermediate in drug synthesis, this compound is being explored for its role in developing new therapeutic agents targeting neurological disorders due to its structural similarity to known neurotransmitters.
  • Biological Assays : Ongoing research includes high-throughput screening of compound libraries where this compound has been identified as a promising candidate for further development against specific cancer cell lines .

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